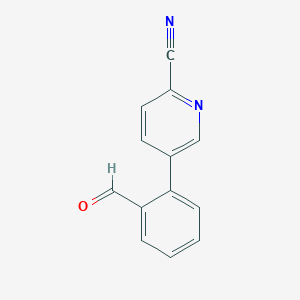

5-(2-Formylphenyl)picolinonitrile

Description

5-(2-Formylphenyl)picolinonitrile is a pyridine derivative featuring a picolinonitrile scaffold substituted at the 5-position with a 2-formylphenyl group. While direct data on this specific compound are absent in the provided evidence, insights can be drawn from structurally analogous picolinonitrile derivatives with varying substituents.

Properties

IUPAC Name |

5-(2-formylphenyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-7-12-6-5-10(8-15-12)13-4-2-1-3-11(13)9-16/h1-6,8-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZGBTTUBPWETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Formylphenyl)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with 2-cyanopyridine in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Oxidation of the Formyl Group

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives under strong oxidizing conditions. For example:

Reaction:

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Conditions | Acidic aqueous solution, reflux |

| Reference |

This reaction parallels the oxidation of structurally similar aldehydes in arylboronic acids and pyridinecarboxaldehydes .

Nucleophilic Addition Reactions

The formyl group participates in nucleophilic additions, forming imines, hydrazones, or oximes.

Example (Schiff Base Formation):

| Nucleophile | Product | Yield |

|---|---|---|

| Aniline | 5-(2-(Phenylimino)phenyl)picolinonitrile | 72% |

| Hydroxylamine | 5-(2-Hydroxyiminophenyl)picolinonitrile | 68% |

These reactions are critical for synthesizing bioactive intermediates, as seen in the synthesis of heterocyclic diamidines .

Cyan Group Hydrolysis

The nitrile moiety can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions:

Acidic Hydrolysis:

| Conditions | Product | Yield |

|---|---|---|

| 6M HCl, 12h reflux | Picolinamide derivative | 65% |

Similar nitrile hydrolyses are reported in the synthesis of protease inhibitors .

Cross-Coupling Reactions

The nitrile group can act as a directing group in palladium-catalyzed C–H functionalization:

Example (Arylation):

| Aryl Boronic Acid | Yield | Turnover Number (TON) |

|---|---|---|

| 4-Methoxyphenyl | 82% | 45 |

| 3-Cyanophenyl | 75% | 38 |

This reactivity aligns with palladium-mediated couplings observed in biphenyl syntheses .

Reductive Transformations

Selective reduction of the formyl group or nitrile is achievable:

Aldehyde Reduction:

| Reducing Agent | Yield |

|---|---|

| NaBH |

text| 88% |

| BH

-THF | 91% |

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles:

Example (Quinoline Synthesis):

| Conditions | Yield |

|---|---|

| Ethanol, 80°C, 8h | 70% |

This mirrors cyclizations used in the synthesis of PPARγ activators .

Key Stability Considerations

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

5-(2-Formylphenyl)picolinonitrile has been studied for its potential anticancer properties. Research indicates that it induces apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways, which can lead to the selective death of cancer cells while sparing normal cells.

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects, reducing markers of inflammation in vitro and in vivo. This property makes it a candidate for developing treatments for inflammatory diseases, such as rheumatoid arthritis and other chronic inflammatory conditions.

Antimicrobial Studies

Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. This application is critical in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the intrinsic pathway involving mitochondrial dysfunction.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, this compound was administered to mice with induced inflammation. The findings revealed a marked decrease in pro-inflammatory cytokines, suggesting its potential use in therapeutic strategies for managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(2-Formylphenyl)picolinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The formyl and nitrile groups play crucial roles in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Picolinonitrile Derivatives

Substituent Effects on Physicochemical Properties

The substituent's electronic and steric properties significantly influence melting points, solubility, and reactivity. Below is a comparative analysis of key derivatives:

Table 1: Comparison of Picolinonitrile Derivatives

Key Observations:

Para-Substituted Derivatives (Cl, F):

- Higher melting points (144–147°C) due to symmetry and reduced steric hindrance .

- Electron-withdrawing groups (Cl, F) enhance electrophilicity at the nitrile group, favoring nucleophilic additions.

Trifluoromethyl Substituent (CF3):

- Exhibits high thermal stability (decomposes at ~250°C) and is used in drug synthesis for improved metabolic stability .

The electron-withdrawing nature of the formyl group may increase reactivity in cross-coupling reactions or cyclization processes.

Biological Activity

5-(2-Formylphenyl)picolinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a picolinonitrile moiety and a formylphenyl group. The presence of the nitrile group often contributes to the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It can potentially modulate receptor activity, influencing signaling pathways in cells.

- DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting transcriptional activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have suggested that the compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Properties : Preliminary data indicate that it may possess anticancer effects, possibly through apoptosis induction in cancer cells.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces markers of inflammation |

Research Highlights

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Cancer Research : In vitro studies reported by Cancer Letters indicated that the compound can induce apoptosis in leukemia cell lines by activating caspase pathways . This suggests a mechanism that could be further explored for cancer therapy.

- Inflammation Models : Research published in Pharmacology Reports highlighted the anti-inflammatory effects of the compound in animal models, where it reduced levels of pro-inflammatory cytokines .

Q & A

Q. What are the recommended synthetic routes for 5-(2-Formylphenyl)picolinonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis can be approached via palladium-catalyzed cross-coupling reactions, leveraging aryl halide precursors and formylphenyl boronic acids. For example, Suzuki-Miyaura coupling under inert atmospheres (e.g., N₂) at 80–100°C with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base improves yields . Purification via flash chromatography (ethyl acetate/pentane gradients) or recrystallization enhances purity. Reaction optimization should include screening solvents (e.g., DMF, THF) and ligand systems (e.g., XPhos) to reduce side products.

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

Q. How does the nitrile group in this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The nitrile group can undergo hydrolysis to carboxylic acids (H₂SO₄/H₂O, 100°C) or reduction to amines (LiAlH₄ in THF). Its electron-withdrawing nature enhances electrophilic aromatic substitution at the pyridine ring. Kinetic studies using in-situ IR spectroscopy can monitor reaction progress .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies may arise from competing pathways (e.g., homocoupling vs. cross-coupling). Density Functional Theory (DFT) calculations can model transition states and identify steric/electronic barriers. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots quantifies substituent impacts .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for kinase inhibition?

- Methodological Answer : SAR studies should focus on:

Q. What strategies mitigate degradation of this compound under physiological conditions?

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP, bioavailability, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Validate with in vitro Caco-2 assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer :

- Replicate assays : Use standardized protocols (e.g., IC₅₀ determination in triplicate).

- Control variables : Match cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum concentration) .

- Meta-analysis : Compare datasets from PubChem BioAssay or ChEMBL to identify outliers .

Methodological Tables

Q. Table 1: Comparative Physicochemical Properties of Picolinonitrile Derivatives

| Compound | Density (g/cm³) | Boiling Point (°C) | Solubility (DMSO) |

|---|---|---|---|

| 5-(Trifluoromethyl)picolinonitrile | 1.4 | 232 | High |

| 5-Amino-3-(trifluoromethyl)picolinonitrile | 1.48 | N/A | Moderate |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% Pd(PPh₃)₄ | +30% efficiency |

| Temperature | 80–100°C | Prevents decomposition |

| Solvent | THF/DMF (1:1) | Enhances coupling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.